2-(Difluoromethyl)pyrrolidin-3-ol
Description
2-(Difluoromethyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a difluoromethyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₅H₉F₂NO, with a molecular weight of 149.13 g/mol. The compound’s stereochemistry (R or S configuration at the 3-position) significantly influences its biological activity and interaction with target proteins .
Synthesis: The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, describes its preparation using (S)-3-pyrrolidinol and difluoromethyl-containing aldehydes, followed by purification via flash chromatography. Fluorination steps often employ safe fluorinating agents, as highlighted in , to ensure selectivity and yield.
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3(9)1-2-8-4/h3-5,8-9H,1-2H2 |
InChI Key |
NTUNGQNRIYNVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)pyrrolidin-3-ol may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of methyl-substituted pyrrolidines.
Substitution: Formation of halogenated or aminated pyrrolidines.
Scientific Research Applications
2-(Difluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Fluorine Substitution Patterns
- 2-(Difluoromethyl) vs. 1-(2,2-Difluoroethyl) : The difluoromethyl group at the 2-position (target compound) reduces basicity of the pyrrolidine nitrogen more effectively than the 1-(2,2-difluoroethyl) substituent, as inductive effects from CF₂H are stronger . This enhances bioavailability in acidic environments (e.g., gastrointestinal tract) .
- Fluorophenoxy vs.
Stereochemical Impact
- The (S)-enantiomer of 2-(difluoromethyl)pyrrolidin-3-ol shows superior binding to kinase targets (e.g., TRK) compared to the (R)-form, as steric alignment with hydrophobic pockets is optimized .
Challenges and Limitations
- Toxicity : Metabolites of fluorinated pyrrolidines may release HF under physiological conditions, necessitating careful pharmacokinetic profiling .
- Stereoselective Synthesis : Achieving high enantiomeric excess (ee >98%) for the (S)-configuration requires chiral catalysts or resolutions, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
